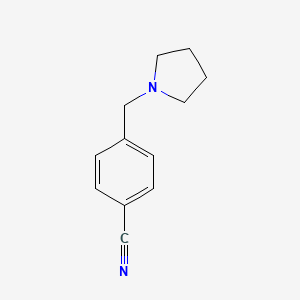

4-(Pirrolidin-1-ilmetil)benzonitrilo

Descripción general

Descripción

4-(Pyrrolidin-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Pyrrolidin-1-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-1-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos

4-(Pirrolidin-1-ilmetil)benzonitrilo: es un compuesto que se ha identificado como un intermedio valioso en la síntesis de diversas moléculas farmacológicamente activas. Su estructura es susceptible a modificaciones químicas adicionales, lo que la convierte en un punto de partida versátil para el desarrollo de nuevos fármacos, especialmente en el ámbito de la terapéutica de moléculas pequeñas .

Síntesis de Agentes Anticancerígenos

Este compuesto sirve como precursor en la síntesis de derivados de benzaldehído, que son intermediarios cruciales para los fármacos anticancerígenos de moléculas pequeñas . La capacidad de producir aldehídos solubles en agua a partir de este compuesto aumenta su utilidad en la creación de tratamientos contra el cáncer más biodisponibles y efectivos.

Investigación en Proteómica

En proteómica, This compound se utiliza para el estudio de las interacciones y funciones de las proteínas. Se puede utilizar para modificar proteínas o péptidos, ayudando así en la identificación y comprensión de las complejidades proteómicas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrrolidin-1-ylmethyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, which leads to physiological changes .

Mode of Action

4-(Pyrrolidin-1-ylmethyl)benzonitrile acts as a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, leading to a conformational change in the receptor. This change allows the receptor to interact with specific regions of DNA, influencing the transcription of target genes . The specific interaction of 4-(Pyrrolidin-1-ylmethyl)benzonitrile with the androgen receptor and its subsequent effects on gene expression result in its unique pharmacological profile .

Biochemical Pathways

Given its role as a sarm, it likely influences pathways related to muscle growth and bone density

Pharmacokinetics

The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile’s action are largely dependent on its interaction with the androgen receptor. As a SARM, it selectively modulates the receptor’s activity, which can lead to anabolic effects such as increased muscle mass and bone density .

Análisis Bioquímico

Biochemical Properties

4-(Pyrrolidin-1-ylmethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, 4-(Pyrrolidin-1-ylmethyl)benzonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(Pyrrolidin-1-ylmethyl)benzonitrile remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 4-(Pyrrolidin-1-ylmethyl)benzonitrile can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

4-(Pyrrolidin-1-ylmethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURIZTVQZBYWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407167 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78064-96-7 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)